molecular formula C9H10F2N2 B13027960 (R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

(R)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine

Katalognummer: B13027960
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: GJACGOWGNQVPPX-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H9F2N. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired fluorine substitutions at the 3 and 5 positions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Introduction of the Methanamine Group: The methanamine group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol
  • ®-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine dihydrochloride

Uniqueness

®-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.

Eigenschaften

Molekularformel

C9H10F2N2

Molekulargewicht

184.19 g/mol

IUPAC-Name

(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2/t9-/m1/s1

InChI-Schlüssel

GJACGOWGNQVPPX-SECBINFHSA-N

Isomerische SMILES

C1CC1[C@H](C2=C(C=NC=C2F)F)N

Kanonische SMILES

C1CC1C(C2=C(C=NC=C2F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.